[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone
Overview
Description
[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone is a complex organic compound that features a benzimidazole core linked to a pyrazole ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone typically involves multi-step reactions. One common approach includes:
Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Coupling with Benzimidazole: The final step involves coupling the pyrazole-piperidine intermediate with benzimidazole, which can be facilitated by using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: [5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups attached to the piperidine or pyrazole rings.
Scientific Research Applications
[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[(4-methoxymethyl)-1-piperidinyl]carbonyl-1H-pyrazole
- 1-methyl-1H-pyrazole-5-amine
- 1H-benzimidazole-2-thiol
Comparison: [5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone is unique due to its combination of a benzimidazole core with a pyrazole ring and a piperidine moiety. This structural arrangement provides distinct chemical and biological properties compared to other similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-26-12-14-6-8-23(9-7-14)19(25)17-10-15(21-22-17)11-24-13-20-16-4-2-3-5-18(16)24/h2-5,10,13-14H,6-9,11-12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSQAHBTJZGRIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)C2=NNC(=C2)CN3C=NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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